molecular formula C20H21BrFNO3S B1604146 Prasugrel Hydrobromide CAS No. 1060616-79-6

Prasugrel Hydrobromide

Cat. No. B1604146
M. Wt: 454.4 g/mol
InChI Key: AOMDYJTUFSZDBZ-UHFFFAOYSA-N
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Description

Prasugrel Hydrobromide is a medication used to prevent the formation of blood clots . It is a platelet inhibitor and an irreversible antagonist of P2Y12 ADP receptors and is of the thienopyridine drug class . It was developed by Daiichi Sankyo Co. and produced by Ube and marketed in the United States in cooperation with Eli Lilly and Company .


Synthesis Analysis

An efficient synthesis of prasugrel, a thienopyridine ADP-receptor antagonist, is described in a study . A thienopyridine intermediate was prepared by N-protection, boric acid substitution, and N-substitution .


Molecular Structure Analysis

Prasugrel, a thienopyridine derivative, is a platelet activation and aggregation inhibitor structurally and pharmacologically related to clopidogrel and ticlopidine . Similar to clopidogrel, prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 .


Chemical Reactions Analysis

Prasugrel is a P2Y12 platelet inhibitor used to reduce the risk of thrombotic cardiovascular events . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . R-138727 irreversibly binds to P2Y12 type ADP receptors on platelets thus preventing activation of the GPIIb/IIIa receptor complex .


Physical And Chemical Properties Analysis

Prasugrel hydrochloride is a white to light brown crystalline solid and slightly hygroscopic . Its solubility is influenced by pH, with the drug soluble or slightly soluble in the pH range 1.0 - 4.0, very slightly soluble at pH 5.0 and practically insoluble at pH 6.0 -7.0 range . The pKa value of prasugrel hydrochloride is 5.1 .

Safety And Hazards

Prasugrel can cause significant, sometimes fatal, bleeding . It should not be used in patients with active pathological bleeding or a history of transient ischemic attack or stroke . Additional risk factors for bleeding include body weight <60 kg, propensity to bleed, concomitant use of medications that increase the risk of bleeding .

Future Directions

Prasugrel represents an important example of a drug interaction when co-administered with proton pump inhibitors (PPIs) . Prasugrel is available as a hydrochloride salt, which was found to offer better absorption at higher gastric pH, when compared with the free base form . This suggests that future research could focus on exploring the interactions of Prasugrel Hydrobromide with other drugs and its effects.

properties

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.BrH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMDYJTUFSZDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prasugrel Hydrobromide

CAS RN

1060616-79-6
Record name Prasugrel hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1060616796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin -2-yl acetate hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASUGREL HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFT5Y771R
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 0.503 g of prasugrel base in 5 ml of methyl ethyl ketone at 20-25° C., was added dropwise a solution of 0.17 ml of 47% HBr (aq) in 2 ml of methyl ethyl ketone. Crystallization occurred at the end of the addition. After 2 hours, the resulting suspension was cooled down to 0-5° C. and stirred for about 30 minutes. The crystals that had formed were filtered off, washed with 1 ml of methyl ethyl ketone and dried at 40° C./10 mbar for about 3 hours. Prasugrel hydrobromide (0.595 g) was obtained.
Quantity
0.503 g
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of prasugrel base (0.501 g) in 6.0 ml of n-butyl acetate at 20-25° C., a dropwise solution of 0.170 ml of 47% HBr(aq) in 1.0 ml of n-butyl acetate was added. After the first drop of the acid solution, 0.3 ml of methanol was added. After the addition, the suspension was stirred at 20-25° C. for about 30 minutes and cooled to 0-5° C. for about 2 hours. The obtained crystals were filtered, washed with 1 ml of n-butyl acetate and dried at 40° C./10 mbar for about 22 hours. Prasugrel hydrobromide form XIII was obtained (0.616).
Quantity
0.501 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prasugrel base (2.00 g) was dissolved in acetone (20 ml) at 20-25° C. A solution of 0.41 ml 47% HBr in 8 ml of acetone was added over 10 minutes. Crystallization took place immediately. The resulting suspension was stirred at 20-25° C. for 1.5 hours and than 2 hours at 5-0° C. Crystals formed and were filtered, washed with acetone and dried at 40° C./vacuum, yielding form II of prasugrel hydrobromide (1.75 g). HPLC purity: 99.67%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Prasugrel Hydrobromide
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Citations

For This Compound
4
Citations
DD Hu, Q Wang, FY Sun, SZ Zhang… - … : Proceedings of the …, 2016 - World Scientific
… Prasugrel hydrobromide using the high-pressure CO2 method. METHODS: Desolventizing from Prasugrel hydrobromide … desolventizing method for Prasugrel hydrobromide, and for …
Number of citations: 0 www.worldscientific.com
DD Hu, Q Wang, FY Sun, SZ Zhang… - … : Proceedings of the …, 2016 - World Scientific
… The desolventizing vessel (2 L) is equipped with Prasugrel hydrobromide. Heat exchangers are … Samples of Prasugrel hydrobromide can be taken by opening the quick-opening device …
Number of citations: 0 www.worldscientific.com
MMH Al Omari, NA Qinna, IS Rashid… - Profiles of Drug …, 2015 - Elsevier
A comprehensive profile of prasugrel HCl is reported herein with 158 references. A full description including nomenclature, formulae, elemental analysis, and appearance is included. …
Number of citations: 5 www.sciencedirect.com
郑晓霞, 程艳玲, 刘纯, 黄艳妮 - **药房, 2018 - china-pharmacy.com
… dose of prasugrel hydrobromide acetic acid … prasugrel hydrobromide acetic acid compound groups and corresponding prasugrel hydrochloride groups,between prasugrel hydrobromide …
Number of citations: 3 wap.china-pharmacy.com

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